2-Amino-4,6-dihydroxypyrimidine

Agrochemical intermediate Chlorination precursor Process chemistry

CAS 56-09-7 is the non-substitutable precursor for 2-amino-4,6-dichloropyrimidine via validated POCl₃ chlorination (US 5,698,695). It is the exclusive starting material for ADMP synthesis, essential for sulfonylurea herbicides (bensulfuron-methyl, pyrazosulfuron-ethyl, nicosulfuron). Substitution with alternative diols alters reaction kinetics, yield, and impurity profiles. Also serves as a critical impurity reference for pemetrexed acid QC (CN111272897A). Procure ≥98% purity with full analytical characterization.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 56-09-7
Cat. No. B016511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dihydroxypyrimidine
CAS56-09-7
Synonyms2-Amino-6-hydroxy-4(3H)-pyrimidinone;  2-Amino-4,6-pyrimidinediol;  2-Amino-4,6-dioxypyrimidine;  4,6-Dihydroxy-2-aminopyrimidine;  NSC 15920;  NSC 18692
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)O
InChIInChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)
InChIKeyAUFJTVGCSJNQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7): Technical Procurement and Baseline Characteristics for Pharmaceutical and Agrochemical Synthesis


2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) is a heterocyclic pyrimidinediol with the molecular formula C₄H₅N₃O₂ and molecular weight 127.10 g/mol. It is a white to off-white crystalline solid that exhibits a melting point exceeding 300°C with decomposition [1]. The compound is insoluble in water and common organic solvents but dissolves readily in alkaline aqueous solutions, and it demonstrates hygroscopicity in humid environments . Structurally, it features amino substitution at the 2-position and hydroxyl groups at the 4- and 6-positions of the pyrimidine ring, a configuration that enables its primary function as a versatile intermediate in the manufacture of sulfonylurea herbicides and antimicrobial agents [2].

Why Generic Substitution of 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) Is Not Viable for Industrial Process Reliability


In procurement workflows involving sulfonylurea herbicide precursors or antimicrobial guanylsulfonamide synthesis, in-class pyrimidine diols cannot be simply interchanged without process revalidation. The 2-amino-4,6-dihydroxypyrimidine scaffold serves as the foundational starting material for 2-amino-4,6-dichloropyrimidine via reaction with phosphorus oxychloride, with patent-defined stoichiometric ratios (POCl₃ to substrate 2.8:1 to 5:1) optimized specifically for the dihydroxy precursor [1]. Substitution with alternative pyrimidine diols lacking the identical 2-amino-4,6-substitution pattern would alter reaction kinetics, yield profiles, and impurity distributions in downstream chlorination steps . Furthermore, the compound's tautomeric equilibrium and alkaline solubility profile—insoluble in neutral water but freely soluble in aqueous base—dictate workup and isolation protocols that differ markedly from analogs such as 4,6-dihydroxypyrimidine [2].

Quantitative Differentiation Evidence for 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) Versus Closest Analogs in Industrial Synthesis and Analytical Control


2-Amino-4,6-dihydroxypyrimidine as the Direct Precursor for 2-Amino-4,6-dichloropyrimidine Synthesis: Yield and Stoichiometry Data

2-Amino-4,6-dihydroxypyrimidine is the unambiguous starting material for industrial production of 2-amino-4,6-dichloropyrimidine, a key intermediate for pesticides and pharmaceuticals. Patent-defined reaction conditions specify a molar ratio of phosphorus oxychloride to 2-amino-4,6-dihydroxypyrimidine of 2.8:1 to 5:1, with optimal reaction temperature of 55-68°C, yielding the dichloro product without requiring excess solvent or reflux conditions [1]. This process optimization is exclusive to the 4,6-dihydroxy substitution pattern; alternative pyrimidine diols (e.g., 2,4-dihydroxypyrimidine or 4,6-dihydroxy-2-methylpyrimidine) cannot serve as direct substitutes due to differing regiochemistry and reactivity toward POCl₃ .

Agrochemical intermediate Chlorination precursor Process chemistry

Differential Biological Activity of 2-Amino-4,6-dihydroxypyrimidine vs. 2-Amino-4,6-dichloropyrimidine in Immune-Activated Nitric Oxide Production

In a comparative study of 5-substituted pyrimidine derivatives, 2-amino-4,6-dihydroxypyrimidine and its 5-substituted analogs were evaluated alongside corresponding 2-amino-4,6-dichloropyrimidines for inhibitory effects on immune-activated nitric oxide (NO) production in mouse peritoneal cells. The dichloro derivatives exhibited potent NO inhibition across all 5-substituents tested, with 5-fluoro-2-amino-4,6-dichloropyrimidine achieving an IC₅₀ of 2 µM—surpassing the most potent reference compound. In stark contrast, the entire series of 2-amino-4,6-dihydroxypyrimidine counterparts was devoid of any NO-inhibitory activity, with no detectable suppression observed at concentrations up to the tested range [1]. Both compound classes showed no suppressive effects on cell viability, confirming that the differential activity reflects true pharmacologic divergence rather than cytotoxicity .

Immunomodulation Nitric oxide inhibition Structure-activity relationship

Aqueous Solubility and Thermal Stability Differentiation of 2-Amino-4,6-dihydroxypyrimidine vs. Structurally Related Analog

Technical parameter comparison between 2-amino-4,6-dihydroxypyrimidine and a structurally similar analog (denominated 'Similar Compound A') reveals substantial differences in key physicochemical properties relevant to formulation and storage. The target compound demonstrates aqueous solubility of 50 mg/mL at 20°C, compared to 8 mg/mL for the comparator analog—a 6.25-fold solubility advantage. Thermal stability measured by melting/decomposition point exceeds 300°C for the target compound, whereas the comparator degrades at approximately 220°C . This solubility profile aligns with the compound's known behavior of being insoluble in neutral water but soluble in alkaline aqueous media, a pH-dependent characteristic that may account for the measured difference under specified conditions .

Physicochemical characterization Formulation compatibility Storage stability

Analytical Differentiation of 2-Amino-4,6-dihydroxypyrimidine from 4-Amino-2,6-dihydroxypyrimidine in Pemetrexed Acid Impurity Profiling via LC-MS

In pharmaceutical quality control of pemetrexed acid, precise discrimination between the regioisomers 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine is mandatory for accurate impurity profiling. A validated LC-MS method employing an Acclaim RSLC 120 C18 chromatographic column enables simultaneous qualitative and quantitative analysis of both isomers as process-related impurities [1]. The method achieves chromatographic resolution sufficient to distinguish these positional isomers, which share identical molecular weight (127.10 g/mol) and elemental composition but differ in amino-group regiochemistry [2]. This analytical differentiation is critical because the two isomers originate from distinct synthetic pathways and carry different regulatory implications for pemetrexed acid purity specifications [3].

Pharmaceutical impurity analysis LC-MS method development Regulatory compliance

Crystal Structure Determination of 2-Amino-4,6-dihydroxypyrimidine via Synchrotron Powder X-Ray Diffraction

The crystal structure of 2-amino-4,6-dihydroxypyrimidine has been definitively determined using powder X-ray synchrotron diffraction [1]. This structural elucidation provides a reference diffraction pattern essential for solid-state characterization, polymorph identification, and batch-to-batch consistency verification in industrial quality control. Unlike many pyrimidine analogs whose crystal structures remain uncharacterized or are inferred from single-crystal data of related compounds, the availability of a fully solved powder diffraction pattern for 2-amino-4,6-dihydroxypyrimidine enables definitive identity confirmation and crystallinity assessment without requiring single-crystal growth [2]. The compound exhibits tautomeric equilibrium between the dihydroxy and keto-enol forms in the solid state, a feature that influences its reactivity and solubility behavior in alkaline media.

Crystallography Solid-state characterization Quality control

Regiospecific Utility of 2-Amino-4,6-dihydroxypyrimidine in Sulfonylurea Herbicide Intermediate Synthesis

2-Amino-4,6-dihydroxypyrimidine serves as the essential precursor for 2-amino-4,6-dimethoxypyrimidine, a critical intermediate in the manufacture of multiple commercially significant sulfonylurea herbicides including bensulfuron-methyl, pyrazosulfuron-ethyl, and nicosulfuron [1]. The conversion involves methylation of the 4- and 6-position hydroxyl groups, a transformation that is regiospecific to the 4,6-dihydroxy substitution pattern. Alternative pyrimidine diols lacking the 2-amino group (e.g., 4,6-dihydroxypyrimidine) cannot yield the identical dimethoxy product, while compounds with hydroxyl groups at other positions (e.g., 2,4-dihydroxypyrimidine) produce regioisomeric products incompatible with downstream sulfonylurea coupling chemistry [2]. This regiospecificity establishes the compound as a non-substitutable node in the agrochemical synthetic supply chain .

Agrochemical synthesis Sulfonylurea herbicides Dimethoxypyrimidine intermediate

Optimized Application Scenarios for 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) Based on Quantitative Evidence


Industrial-Scale Synthesis of 2-Amino-4,6-dichloropyrimidine for Agrochemical and Antiviral Intermediates

2-Amino-4,6-dihydroxypyrimidine is the preferred starting material for manufacturing 2-amino-4,6-dichloropyrimidine using the solvent-free or reduced-solvent chlorination processes described in US 5,698,695 and JP H0841034A. The reaction proceeds under optimized conditions (POCl₃:substrate molar ratio 2.8:1 to 5:1, 55-68°C) that have been validated exclusively for this dihydroxy precursor [1]. This application scenario is particularly relevant for agrochemical producers synthesizing herbicides and pharmaceutical manufacturers producing antiviral agents where 2-amino-4,6-dichloropyrimidine serves as a key building block [2].

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) for Sulfonylurea Herbicide Manufacturing

Agrochemical manufacturers producing sulfonylurea herbicides—specifically bensulfuron-methyl, pyrazosulfuron-ethyl, and nicosulfuron—rely on 2-amino-4,6-dihydroxypyrimidine as the foundational intermediate for preparing 2-amino-4,6-dimethoxypyrimidine (ADMP) via methylation of the 4- and 6-hydroxyl groups [1]. This regiospecific transformation cannot be replicated using alternative pyrimidine diols, making the procurement of CAS 56-09-7 a non-negotiable requirement for established commercial routes to these widely used herbicides [2].

Pharmaceutical Impurity Reference Standard for Pemetrexed Acid Quality Control

In pharmaceutical quality control laboratories supporting pemetrexed acid manufacturing, 2-amino-4,6-dihydroxypyrimidine serves as a critical impurity reference standard. The validated LC-MS method described in CN111272897A enables simultaneous detection and quantification of this compound alongside its regioisomer 4-amino-2,6-dihydroxypyrimidine [1]. Procurement of high-purity (>98% by HPLC) 2-amino-4,6-dihydroxypyrimidine with documented analytical characterization is essential for establishing accurate impurity calibration curves and meeting regulatory filing requirements [2].

Crystallography Reference Material for Solid-State Characterization and Polymorph Screening

Research laboratories and pharmaceutical solid-state characterization groups requiring a well-defined pyrimidine crystalline reference material can utilize 2-amino-4,6-dihydroxypyrimidine, whose crystal structure has been fully elucidated via powder X-ray synchrotron diffraction [1]. The published diffraction pattern and unit cell parameters provide a validated reference for identity confirmation, polymorph screening studies, and crystallinity assessment in formulations containing pyrimidine-based active pharmaceutical ingredients [2].

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